N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAZXAHGDIAOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that benzothiazole derivatives have been extensively investigated and are associated with a wide range of biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety and a tetrahydrobenzothiophene unit. Its molecular formula is , with a molecular weight of approximately 396.33 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃S |
| Molecular Weight | 396.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazole derivatives. The process often includes bromination and amidation steps to introduce the bromine atom and the amide functional group respectively.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In vitro studies demonstrated that related benzothiazole derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzothiazole derivatives. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 16 µg/mL against certain bacterial strains .
Enzyme Inhibition
The compound's biological activity may also be attributed to its ability to inhibit specific enzymes:
- Kv1.3 Potency : Analogous compounds have demonstrated significant inhibitory activity against the Kv1.3 potassium channel, which is implicated in autoimmune diseases . This suggests that this compound may hold therapeutic potential for treating such conditions.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported that a series of benzothiazole derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted the structural features that contribute to their activity and suggested modifications for enhancing potency .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several benzothiazole derivatives were screened against clinical isolates of bacteria and fungi. The results indicated that specific substitutions on the benzothiazole ring improved antimicrobial efficacy significantly .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of pancreatic cancer cells and other malignancies through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial properties. They have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Research indicates that certain benzothiazole derivatives can act as neuroprotective agents. They may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This suggests potential applications in treating cognitive disorders .
Synthetic Applications
This compound can be utilized as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions such as:
Coupling Reactions
The compound can serve as a coupling partner in cross-coupling reactions to form more complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Ligand Development
Due to its ability to coordinate with metal ions, this compound can be used in developing ligands for catalysis or as sensors in analytical chemistry .
Material Science Applications
Benzothiazole derivatives have been explored for their potential use in materials science. Their properties can be harnessed for developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties.
Case Study 1: Anticancer Activity
A study published in Progress in Chemical and Biochemical Research demonstrated that a series of benzothiazole derivatives exhibited significant anticancer activity against human pancreatic cancer cells. The study highlighted the importance of structural modifications on the benzothiazole ring for enhancing cytotoxic effects .
Case Study 2: Neuroprotective Properties
In another investigation focused on neurodegenerative diseases, compounds similar to this compound were synthesized and tested for their ability to inhibit MAO-B and BuChE. Results indicated that these compounds could reduce neuroinflammation and improve cognitive function in animal models .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-bromobenzamide moiety undergoes SNAr reactions due to the electron-withdrawing effects of the amide and bromine groups, activating the aromatic ring toward nucleophilic attack.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Citation |
|---|---|---|---|
| Bromine displacement | KOH, CuI, DMF, 80°C | Substitution with amines/thiols | |
| Hydrolysis | H2O, NaOH, reflux | 2-hydroxybenzamide formation |
Key findings:
-
The bromine at the ortho position is highly reactive in polar aprotic solvents like DMF, facilitating substitutions with nucleophiles (e.g., amines, thiols) under mild heating .
-
Hydrolysis of the bromine to hydroxyl occurs under strongly basic aqueous conditions, producing 2-hydroxybenzamide derivatives .
Amide Functional Group Reactivity
The benzamide group participates in hydrolysis, reduction, and coupling reactions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Citation |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 2-bromobenzoic acid + amine | |
| Reduction | LiAlH4, THF, 0°C → RT | Benzylamine derivative |
Key findings:
-
Acid-catalyzed hydrolysis cleaves the amide bond, yielding 2-bromobenzoic acid and the corresponding amine .
-
Reduction with LiAlH4 converts the amide to a primary amine, though competing reduction of the benzothiazole ring may occur .
Benzothiazole Ring Reactivity
The benzothiazole component exhibits electrophilic substitution and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Citation |
|---|---|---|---|
| Electrophilic substitution | HNO3/H2SO4, 0°C | Nitration at C-5 or C-6 | |
| Ring-opening | H2O2, AcOH, 70°C | Sulfur extrusion, forming benzamide |
Key findings:
-
Nitration occurs preferentially at the C-5 or C-6 positions of the benzothiazole ring under strongly acidic conditions .
-
Oxidative ring-opening with H2O2 in acetic acid cleaves the thiazole ring, releasing sulfur and forming a substituted benzamide.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Citation |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME/H2O | Biaryl derivatives | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene | Aromatic amination |
Key findings:
-
Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures, useful for expanding molecular complexity .
-
Buchwald-Hartwig amination introduces amines at the ortho-bromine site with high regioselectivity .
Thermal and Photochemical Stability
The compound demonstrates moderate thermal stability but is sensitive to UV light.
| Condition | Observation | Source Citation |
|---|---|---|
| Heating (150°C) | Decomposition via C-Br bond cleavage | |
| UV irradiation | Radical bromine abstraction, dimerization |
Key findings:
Comparison with Similar Compounds
Key Observations :
- The tetrahydrobenzothiophene core in the target compound enhances conformational rigidity compared to non-fused benzothiazole derivatives (e.g., 2-BTBA) .
- Halogen substitution (bromine vs.
Physicochemical Properties
Comparative physicochemical data highlight functional group contributions:
Key Observations :
Key Observations :
- Fluorinated benzamides (e.g., 2-BTFBA) show enhanced antibacterial activity compared to non-halogenated analogs, suggesting bromine may further modulate efficacy .
Q & A
Q. What are the primary methodologies for determining the crystal structure of this compound?
X-ray crystallography is the gold standard for structural elucidation. Use programs like SHELXL for refinement and OLEX2 for structure solution and visualization, ensuring accurate handling of hydrogen bonding and intermolecular interactions. For example, hydrogen bonds (e.g., N–H···N or C–H···O/F) can stabilize molecular packing, as seen in analogous benzothiazole derivatives .
Q. How can researchers optimize synthesis routes for this compound?
Standard protocols involve coupling benzothiazole-2-amine derivatives with substituted benzoyl chlorides in pyridine. Monitor reaction progress via TLC, and purify via column chromatography or recrystallization (e.g., methanol). Adjust stoichiometry and reaction time to improve yields, as demonstrated in similar benzamide syntheses .
Q. What spectroscopic techniques validate the compound’s purity and structure?
Combine 1H/13C NMR to confirm substituent positions, FT-IR for amide C=O stretching (~1650–1700 cm⁻¹), and HRMS for molecular ion verification. Cross-reference with crystallographic data to resolve ambiguities .
Advanced Research Questions
Q. How should researchers address contradictory crystallographic data, such as disorder in the tetrahydrobenzothiophene ring?
Apply occupancy refinement in SHELXL to model disordered atoms. Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate results with residual density maps and R-factor convergence tests .
Q. What computational methods predict the compound’s electronic properties and binding affinities?
Perform DFT calculations (e.g., Gaussian, ORCA) to map HOMO-LUMO gaps and electrostatic potentials. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., PFOR enzyme), leveraging crystallographic coordinates for accuracy .
Q. How can researchers resolve discrepancies between theoretical and experimental solubility data?
Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents. Compare experimental solubility (via UV-Vis titration) with COSMO-RS predictions. Adjust parameters for solvent-solute hydrogen bonding and π-π interactions .
Methodological Challenges & Data Analysis
Q. What strategies improve reproducibility in multi-step syntheses?
Q. How to analyze non-classical hydrogen bonding in crystallographic studies?
Use CrystalExplorer to quantify interaction energies (e.g., C–H···F/O). Compare Hirshfeld surfaces to identify weak interactions contributing to lattice stability. Reference databases (CSD) for analogous motifs .
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
